Histone deacetylase 10, commonly referred to as HDAC10, is an enzyme that plays a significant role in the regulation of gene expression through the removal of acetyl groups from histones and non-histone proteins. It is classified within the histone deacetylase family, specifically belonging to class IIb, which includes HDAC6 and HDAC10. Unlike other classes of histone deacetylases, class IIb members exhibit unique structural features and substrate specificities. HDAC10 has been identified as a polyamine deacetylase, primarily involved in the metabolism of polyamines such as spermidine and spermine, which are crucial for cellular functions and growth regulation .
HDAC10 was first characterized through sequence homology with other known histone deacetylases. Its enzymatic activity has been studied using recombinant forms from both human and zebrafish models, revealing its specificity for polyamine substrates over lysine residues . The development of selective inhibitors like Hdac10-IN-2 has facilitated deeper insights into its biological functions and potential therapeutic applications.
HDAC10 is categorized as a class IIb histone deacetylase, which is distinct from class I and class IIa due to its unique structural configuration. It contains one active catalytic domain and an incomplete catalytic domain, differentiating it from other HDACs that typically possess multiple active sites . This classification highlights its specific roles in cellular processes such as cell cycle regulation and apoptosis.
The synthesis of Hdac10-IN-2 involves the development of piperidine-4-acrylhydroxamates, which are designed to selectively inhibit HDAC10. The synthetic pathway begins with the modification of benzhydroxamic acid derivatives to introduce a basic amine group that interacts with key residues in the enzyme's active site .
The synthesis process utilizes various organic chemistry techniques including:
Hdac10-IN-2 features a piperidine core linked to an acrylamide moiety through a hydroxamate functional group. This design is crucial for mimicking the substrate interactions within the enzyme's active site. The structural analysis reveals that the binding mode involves coordination with zinc ions present in the catalytic pocket of HDAC10 .
The crystal structure of HDAC10 complexed with Hdac10-IN-2 has been resolved at a resolution of 2.85 Å, providing insights into the molecular interactions that confer specificity for polyamine substrates. Key residues involved in binding include Glu274, which plays a pivotal role in substrate recognition .
Hdac10-IN-2 acts primarily by inhibiting the deacetylation activity of HDAC10 on polyamines rather than on lysine residues. The reaction mechanism involves competitive inhibition where Hdac10-IN-2 binds to the active site, preventing substrate access.
Kinetic studies have shown that Hdac10-IN-2 exhibits a Ki value indicative of potent inhibition (approximately 0.7 μM). This suggests that even low concentrations can effectively inhibit HDAC10 activity, potentially leading to significant biological effects in treated cells .
The mechanism by which Hdac10-IN-2 exerts its effects involves:
Experimental data demonstrate that inhibition of HDAC10 can lead to upregulation of genes associated with apoptosis and cell cycle regulation, providing a therapeutic avenue for targeting cancerous cells .
Hdac10-IN-2 is typically characterized by:
The compound exhibits:
Hdac10-IN-2 has potential applications in various fields:
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